molecular formula C12H13N B013038 2,7,8-Trimethylquinoline CAS No. 102871-68-1

2,7,8-Trimethylquinoline

Cat. No. B013038
CAS RN: 102871-68-1
M. Wt: 171.24 g/mol
InChI Key: OQMCEPGEODDVJR-UHFFFAOYSA-N
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Description

2,7,8-Trimethylquinoline (TMQ) is a heterocyclic compound that belongs to the quinoline family. TMQ is a yellowish-green liquid with a strong odor, and it is commonly used as a flavoring agent in the food industry. However, TMQ has also been found to have potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

  • Antitumor Activity : Some derivatives of 2,7,8-Trimethylquinoline, like methoxy-indolo[2,1-a]isoquinolines, have shown potential antitumor activity. Specifically, compounds like trimethoxy-5,6-dihydroindoloisoquinoline and tetramethoxy-8f exhibited significant inhibition of cell proliferation in leukemia (Ambros, Angerer, & Wiegrebe, 1988).

  • Fluorimetric Properties : The fluorescence intensity of derivatives like 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) correlates with its concentration, making it useful for determining its concentration in polymer additives and specific rubber samples (Moldovan, Alexandrescu, Vasilescu, & Radu, 2006).

  • Treatment and Prophylaxis of Pneumocystis Pneumonia : 8-Aminoquinolines derived from this compound have shown efficacy in treating and preventing Pneumocystis pneumonia at low doses, exhibiting greater activity than primaquine and comparable to trimethoprim-sulfamethoxazole (Bartlett et al., 1991).

  • Bioaccumulation and Excretion : High doses of TMQ can lead to bioaccumulation in tissues, but these residues dissipate after discontinuing dosing (Ioannou et al., 1987).

  • Chemical Synthesis : Silver ions can catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, leading to the creation of dimeric compounds (Fotie, Rhodus, Taha, & Reid, 2012).

  • Antioxidant Properties : Derivatives like THQ are being studied for their antioxidant properties and potential as preservatives in animal feeds, showing less cytotoxicity and genotoxicity than ethoxyquin (Blaszczyk & Skolimowski, 2006).

  • Potential in Treating Neurodegenerative Diseases : Recent advances in the synthesis of 8-hydroxyquinolines, a derivative of this compound, show promise in developing effective and low-toxic drugs for various diseases, including cancer and potentially Alzheimer's disease (Saadeh, Sweidan, & Mubarak, 2020).

  • Antibacterial Activity : New derivatives like 8-nitrofluoroquinolone have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

  • Toxicological Effects : Ethoxyquin, a common derivative, has raised safety concerns due to its potential harmful effects, including DNA damage and cytotoxicity, especially at high concentrations (Blaszczyk, Augustyniak, & Skolimowski, 2013).

properties

IUPAC Name

2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMCEPGEODDVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588900
Record name 2,7,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102871-68-1
Record name 2,7,8-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102871-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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